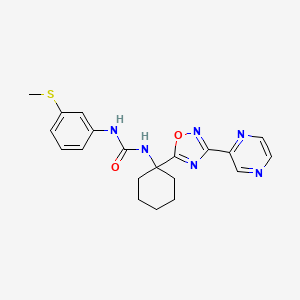
1-(3-(Methylthio)phenyl)-3-(1-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(Methylthio)phenyl)-3-(1-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea is a novel compound gaining interest due to its unique structure and potential applications across various scientific fields. It combines features of phenyl, methylthio, pyrazine, oxadiazole, cyclohexyl, and urea groups, resulting in unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Methylthio)phenyl)-3-(1-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea typically involves multi-step organic synthesis protocols. The synthesis begins with the preparation of 3-(methylthio)phenyl derivatives and cyclohexyl isocyanates. Subsequent steps involve:
Nucleophilic substitution reactions: to introduce the pyrazin-2-yl group onto the oxadiazole ring.
Coupling reactions: between intermediate products to yield the final compound.
Purification: is achieved through recrystallization or chromatography techniques.
Industrial Production Methods
Large-scale production of this compound necessitates optimization of reaction conditions to ensure high yield and purity. Industrial methods often involve:
Continuous flow reactors: to maintain consistent reaction conditions.
Automated purification systems: to streamline the production process.
化学反応の分析
Types of Reactions
1-(3-(Methylthio)phenyl)-3-(1-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea undergoes several types of chemical reactions:
Oxidation: : It can be oxidized using reagents such as hydrogen peroxide.
Reduction: : It undergoes reduction reactions with agents like sodium borohydride.
Substitution: : It can undergo nucleophilic and electrophilic substitution reactions depending on the reaction conditions.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, potassium permanganate.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Substitution reagents: : Halogens, organometallic compounds.
Major Products
Oxidation products: : Sulfoxide and sulfone derivatives.
Reduction products: : Hydroxy derivatives.
Substitution products: : Various halogenated and organometallic derivatives.
科学的研究の応用
Chemistry
1-(3-(Methylthio)phenyl)-3-(1-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea is used in the synthesis of complex molecules and serves as a precursor for various organic compounds.
Biology
In biological research, this compound is investigated for its potential bioactivity. It’s tested for its interactions with cellular receptors and its impact on cellular processes.
Medicine
Its unique structure provides a scaffold for drug development. It’s being explored for potential therapeutic effects, such as anticancer and antimicrobial properties.
Industry
The compound is being evaluated for its utility in the production of high-performance materials and its role as an intermediate in the synthesis of specialty chemicals.
作用機序
The compound’s mechanism of action involves binding to specific molecular targets within cells. Its effects are mediated through:
Enzyme inhibition: : It inhibits key enzymes involved in cellular processes.
Receptor modulation: : It modulates receptor activity, altering signal transduction pathways.
類似化合物との比較
Similar Compounds
1-(3-(Methylthio)phenyl)-3-(1-(3-(pyrazin-2-yl)-1,2,4-thiadiazol-5-yl)cyclohexyl)urea: : Shares the core structure but with a thiadiazole ring instead of an oxadiazole ring.
1-(3-(Methylthio)phenyl)-3-(1-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)cyclopentyl)urea: : Features a cyclopentyl group instead of a cyclohexyl group.
Uniqueness
1-(3-(Methylthio)phenyl)-3-(1-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea stands out due to:
Enhanced stability: due to the cyclohexyl group.
Greater reactivity: attributed to the oxadiazole ring.
The nuanced interplay of these structural features makes it a compound of significant interest in various scientific disciplines.
特性
IUPAC Name |
1-(3-methylsulfanylphenyl)-3-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O2S/c1-29-15-7-5-6-14(12-15)23-19(27)25-20(8-3-2-4-9-20)18-24-17(26-28-18)16-13-21-10-11-22-16/h5-7,10-13H,2-4,8-9H2,1H3,(H2,23,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBEDSMFSGGVKLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)NC2(CCCCC2)C3=NC(=NO3)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2729411.png)

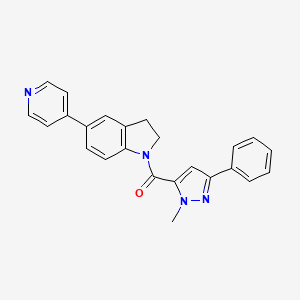
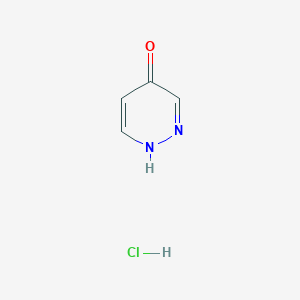

![N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2729419.png)
![2-[(3-benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(1H-1,2,4-triazol-5-yl)acetamide](/img/structure/B2729423.png)
![3-methyl-2-oxo-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2729424.png)
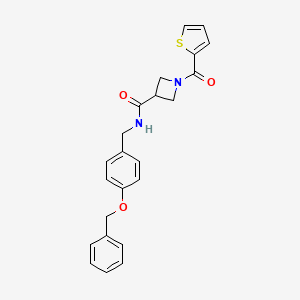
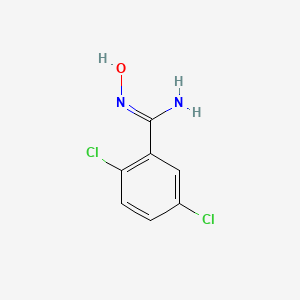
![5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-6-(2-methoxyphenyl)-3-(2-phenylethyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B2729430.png)
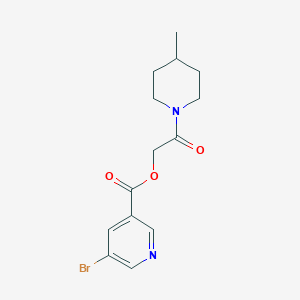

![(4S)-Methyl-[1,3,2]dioxathiolane 2,2-dioxide](/img/structure/B2729433.png)
